Sodium acetate trihydrate is the salt formed by neutralizing acetic acid (vinegar) with sodium hydroxide. It's readily available, moderately soluble in water, and decomposes upon heating []. Sodium acetate plays a vital role as a buffer in biological systems, maintaining a stable pH environment for various biochemical reactions [].
The molecule consists of a sodium cation (Na⁺) bound to an acetate anion (CH₃COO⁻). Three water molecules (H₂O) are attached to the sodium ion through hydrogen bonding, forming the trihydrate form. The crystal structure features alternating layers of sodium cations and acetate anions with water molecules filling the gaps []. This hydrogen bonding network contributes to the water solubility of the compound.
Sodium acetate trihydrate can be synthesized through the reaction of acetic acid with sodium hydroxide:
CH₃COOH (aq) + NaOH (aq) → CH₃COONa (aq) + H₂O (l)
Upon heating, sodium acetate trihydrate decomposes to release sodium oxide, water vapor, and methane:
2CH₃COONa•3H₂O (s) → Na₂O (s) + CO₂ (g) + 7H₂O (g) + CH₄ (g)
Sodium acetate is a versatile precursor for various organic compounds. It reacts with acetic anhydride to form cellulose acetate, a crucial component in photographic films.
Sodium acetate functions as a buffer by accepting or releasing protons depending on the surrounding pH. In acidic environments, it acts as a weak base, taking up protons (H⁺) to form acetic acid:
CH₃COONa (aq) + H⁺ (aq) → CH₃COOH (aq) + Na⁺ (aq)
Conversely, in basic environments, it acts as a weak acid, releasing protons:
CH₃COOH (aq) → CH₃COO⁻ (aq) + H⁺ (aq)
This buffering capacity helps maintain a relatively constant pH level in biological systems, which is crucial for enzymatic activity and cellular function.
Sodium acetate trihydrate is generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for use as a food additive []. It exhibits low toxicity and is non-flammable. However, contact with concentrated solutions may cause mild skin or eye irritation.